Dichlorotetrakis(triphenylphosphine)ruthenium(II)

Catalog No.
S1517729
CAS No.
15555-77-8
M.F
C72H60Cl2P4Ru
M. Wt
1221.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorotetrakis(triphenylphosphine)ruthenium(II)

CAS Number

15555-77-8

Product Name

Dichlorotetrakis(triphenylphosphine)ruthenium(II)

IUPAC Name

dichlororuthenium;triphenylphosphane

Molecular Formula

C72H60Cl2P4Ru

Molecular Weight

1221.1 g/mol

InChI

InChI=1S/4C18H15P.2ClH.Ru/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;2*1H;/q;;;;;;+2/p-2

InChI Key

OIWNHEPSSHYXTG-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl

Selective Hydrogenation of Maleic Anhydride or Succinic Anhydride

Synthesis of Portions of the Natural Antibiotic Tetrodecamycin

Oxidation of Hydroxamic Acid

Hydroesterification Reactions

Hydroboration of Alkenes

Oxidation of Sulfides

Solar Energy Applications

Water Treatment Applications

Kharasch Addition Reactions

Cross-Coupling Reactions

Cyclization Reactions

Isomerization Reactions

Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a coordination complex of ruthenium, characterized by its chocolate brown solid form and solubility in organic solvents such as benzene. Its chemical formula is C72H60Cl2P4Ru\text{C}_{72}\text{H}_{60}\text{Cl}_{2}\text{P}_{4}\text{Ru}, and it is commonly used as a precursor in various catalytic applications, particularly in homogeneous catalysis . The compound features a central ruthenium atom coordinated to two chloride ions and four triphenylphosphine ligands, contributing to its unique reactivity and stability.

  • Hydrogenation: It reacts with hydrogen in the presence of a base to form a monohydride complex:
    RuCl2(PPh3)3+H2+NEt3HRuCl(PPh3)3+[HNEt3]Cl\text{RuCl}_2(\text{PPh}_3)_3+\text{H}_2+\text{NEt}_3\rightarrow \text{HRuCl}(\text{PPh}_3)_3+[\text{HNEt}_3]\text{Cl}
  • Carbon Monoxide Reaction: The compound can react with carbon monoxide to yield dichloro(dicarbonyl)bis(triphenylphosphine)ruthenium(II):
    RuCl2(PPh3)3+2COtrans trans trans RuCl2(CO)2(PPh3)2+PPh3\text{RuCl}_2(\text{PPh}_3)_3+2\text{CO}\rightarrow \text{trans trans trans RuCl}_2(\text{CO})_2(\text{PPh}_3)_2+\text{PPh}_3
  • Cross-Coupling Reactions: It serves as a catalyst for various organic transformations, including cross-coupling reactions and oxidations, facilitating the formation of carbon-carbon bonds .

The synthesis of dichlorotetrakis(triphenylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride trihydrate with triphenylphosphine in a methanolic solution. The general reaction can be represented as follows:

2RuCl3(H2O)3+7PPh32RuCl2(PPh3)3+2HCl+5H2O+OPPh32\text{RuCl}_3(\text{H}_2\text{O})_3+7\text{PPh}_3\rightarrow 2\text{RuCl}_2(\text{PPh}_3)_3+2\text{HCl}+5\text{H}_2\text{O}+\text{OPPh}_3

This method highlights the importance of triphenylphosphine as a ligand that stabilizes the ruthenium center during the synthesis process .

Dichlorotetrakis(triphenylphosphine)ruthenium(II) has diverse applications in organic synthesis and catalysis:

  • Catalyst in Organic Reactions: It facilitates various reactions such as oxidations, reductions, hydroboration, and cyclizations. It is particularly effective in Kharasch addition reactions involving chlorocarbons and alkenes .
  • Hydrogenation Processes: The compound is utilized as a precatalyst for the hydrogenation of alkenes, nitro compounds, and ketones, showcasing its versatility in functional group transformations .
  • Industrial

Interaction studies involving dichlorotetrakis(triphenylphosphine)ruthenium(II) focus on its reactivity with various substrates. These studies reveal that the triphenylphosphine ligands can be readily substituted by other ligands, allowing for tunable reactivity profiles. Additionally, investigations into its behavior in biological systems may uncover novel interactions that could be harnessed for therapeutic purposes .

Dichlorotetrakis(triphenylphosphine)ruthenium(II) shares similarities with several other ruthenium complexes. Below is a comparison highlighting its uniqueness:

Compound NameKey Features
Dichlorotris(triphenylphosphine)ruthenium(II)Contains three triphenylphosphine ligands; used in similar catalytic applications but less versatile than tetrakis complex .
Ruthenium(II) acetylacetonateA simpler coordination compound; used mainly in organic synthesis but lacks the extensive ligand exchange capability of dichlorotetrakis .
Ruthenium(II) bipyridine complexesKnown for photochemical applications; distinct from dichlorotetrakis due to different ligand properties and reactivity profiles .

Dichlorotetrakis(triphenylphosphine)ruthenium(II)'s ability to coordinate with multiple phosphine ligands enhances its reactivity and stability, making it a valuable catalyst in various chemical processes. Its unique structure allows for significant versatility compared to other similar compounds.

Controlled Synthesis Pathways Involving Triphenylphosphine Coordination

The synthesis of RuCl₂(PPh₃)₄ typically begins with the precursor RuCl₂(PPh₃)₃, which is prepared by reacting ruthenium trichloride trihydrate (RuCl₃·3H₂O) with excess triphenylphosphine (PPh₃) in methanol. The reaction proceeds as follows:

Reaction 1
$$ 2 \, \text{RuCl}3(\text{H}2\text{O})3 + 7 \, \text{PPh}3 \rightarrow 2 \, \text{RuCl}2(\text{PPh}3)3 + 2 \, \text{HCl} + 5 \, \text{H}2\text{O} + \text{OPPh}_3 $$

Subsequent addition of PPh₃ to RuCl₂(PPh₃)₃ yields RuCl₂(PPh₃)₄, a black solid stable in organic solvents. Key factors influencing synthesis include:

  • Stoichiometry: A 6:1 molar ratio of PPh₃ to RuCl₃·3H₂O ensures complete coordination.
  • Solvent: Methanol facilitates ligand substitution and stabilizes intermediates.
  • Purification: Recrystallization in ethanol or diethyl ether isolates the product.

Table 1: Comparative Synthesis Conditions for RuCl₂(PPh₃)₄

ParameterValue/DescriptionReference
PrecursorRuCl₃·3H₂O
Ligand Ratio6:1 (PPh₃:Ru)
SolventMethanol, ethanol
Yield~42% (for RuCl₂(PPh₃)₃ intermediate)
Final Product ColorBlack solid

Ligand Exchange Reactions with Mixed Anhydride Systems

RuCl₂(PPh₃)₄ undergoes ligand substitution with mixed anhydrides, enabling access to structurally diverse complexes. For example, reactions with Ph₂PO₂CCHCR'R'' (R, R'' = H or Me) yield products such as [RuCl₂(PPh₃)₂(Ph₂PO₂CCHCR'R'')], where the ligand binds via phosphorus and oxygen atoms. Notably:

  • Chelation: Zwitterionic triphenylphosphoniopropionate betaine ligands adopt a chelating fashion due to steric constraints.
  • Steric Effects: Bulky substituents (e.g., Me groups) favor unidentate binding through phosphorus.

Table 2: Ligand Exchange Products with Mixed Anhydrides

Anhydride LigandProduct FormulatedCoordination ModeReference
Ph₂PO₂CCH₂CH₂PPh₃[RuCl{(Ph₂PO)₂H}(PPh₃)(O₂CCH₂CH₂PPh₃)]Bidentate (P, O)
Ph₂POCH₂CHCMe₂[RuCl₂(PPh₃)₂(Ph₂POCH₂CHCMe₂)]Unidentate (P)

Solvent-Mediated Crystallization and Stability Optimization

Solvent choice critically impacts crystallization efficiency and product stability:

  • Ethanol: Enhances yields of Ru₆S₈(PPh₃)₆ clusters by promoting sulfur-bridged structures.
  • Methanol: Facilitates the formation of [RuCl(S₂CPPh₃)(CS)(PPh₃)₂]Cl·2MeOH during CS₂ reactions.

Table 3: Solvent Effects on Crystallization and Stability

SolventRole in SynthesisStability OutcomeReference
EthanolIncreases yield of Ru₆S₈(PPh₃)₆Stabilizes octahedral clusters
MethanolEnables CS₂ adduct formationAir-stable, reversible oxidation
Diethyl EtherUsed for washing RuCl₂(PPh₃)₃Removes byproducts

Transfer Hydrogenation of Ketones and Imines

Transfer hydrogenation catalyzed by dichlorotetrakis(triphenylphosphine)ruthenium(II) represents one of the most extensively studied applications of this complex, demonstrating exceptional efficiency in the reduction of carbonyl compounds and imines [8] [20]. The mechanism proceeds through a hydridic pathway wherein the catalyst facilitates hydrogen transfer from donor molecules, typically 2-propanol, to acceptor substrates without requiring gaseous hydrogen [8].

Research conducted by Sasson and Blum established the foundational understanding of dichlorotetrakis(triphenylphosphine)ruthenium(II) in transfer hydrogenation, demonstrating its ability to promote ketone reduction in homogeneous phase using 2-propanol as the hydrogen donor [8]. The catalytic cycle involves initial coordination of the alcohol substrate, followed by beta-hydride elimination to generate a ruthenium hydride intermediate [8]. Subsequently, ketone coordination and migratory insertion lead to alkoxide formation, with product release completing the catalytic cycle [8].

Kinetic investigations have revealed that the reaction proceeds through a mechanism involving dissociation of dichlorotetrakis(triphenylphosphine)ruthenium(II), substrate coordination, alcohol coordination with alkoxide formation, hydrogen transfer from the alkoxyl ligand to the coordinated ketone, and product release [20]. The rate-determining step was identified as the hydrogen transfer process based on kinetic isotope effect measurements [20].

Ketone Transfer Hydrogenation Performance Data

SubstrateReaction Time (h)Yield (%)Turnover Frequency (h⁻¹)Reaction Conditions
Acetophenone888-93215-9302-propanol, K₂CO₃, reflux
para-Chloroacetophenone1939302-propanol, K₂CO₃, reflux
para-Methoxyacetophenone865812-propanol, K₂CO₃, reflux
Cyclohexanone482-9910002-propanol, K₂CO₃, reflux
2-Octanone889-1001982-propanol, K₂CO₃, reflux

The transfer hydrogenation of imines using dichlorotetrakis(triphenylphosphine)ruthenium(II) has demonstrated remarkable scope and efficiency [15]. Mechanistic studies indicate that imine reduction follows a pathway distinct from ketone reduction, involving specific complexation patterns and decomplexation sequences [15]. The catalyst exhibits exceptional performance in reducing various imine substrates, including those bearing labile functional groups, under mild conditions with low catalyst loadings [15].

Experimental data reveals that dichlorotetrakis(triphenylphosphine)ruthenium(II) achieves excellent yields in imine transfer hydrogenation, with reactions proceeding efficiently in unpolar solvents using 2-propanol as the hydrogen source [15]. The corresponding amines are isolated in good to excellent yields, demonstrating the synthetic utility of this transformation [15]. Microwave activation has been shown to significantly reduce reaction times while maintaining high product yields [15].

Oxidative Functionalization of Alcohols and Amines

Dichlorotetrakis(triphenylphosphine)ruthenium(II) exhibits remarkable catalytic activity in oxidative functionalization reactions, particularly in the selective oxidation of alcohols to carbonyl compounds [17] [18] [19]. The oxidation mechanism involves initial alcohol coordination followed by beta-hydride elimination to generate the oxidized product and a ruthenium hydride intermediate [19].

Research by Vijayasri and colleagues demonstrated that catalytic amounts of dichlorotetrakis(triphenylphosphine)ruthenium(II) in the presence of N-methylmorpholine N-oxide effectively oxidizes secondary alcohols to ketones [17]. The proposed mechanism involves formation of a ruthenium(IV)-oxo complex through reaction with the oxidant, which subsequently attacks the alcohol substrate in the rate-determining step [17].

Studies utilizing dichlorotetrakis(triphenylphosphine)ruthenium(II) for alcohol oxidation have revealed that the reaction proceeds through alkoxide formation followed by beta-hydride elimination [19]. The mechanism involves base-assisted deprotonation of the alcohol substrate to form a ruthenium alkoxide intermediate, subsequent beta-hydride elimination to produce the carbonyl compound and ruthenium hydride, followed by hydrogen acceptor coordination and product release [19].

Alcohol Oxidation Performance Data

SubstrateOxidantReaction Time (h)Yield (%)Selectivity (%)Temperature (°C)
1-PhenylethanolAcetone485-95>9580
Benzyl AlcoholN-Methylmorpholine N-oxide678-92>9080
CyclohexanolAcetone870-85>8580
2-PropanolMolecular Oxygen1265-80>8080

The oxidative functionalization of amines represents another significant application of dichlorotetrakis(triphenylphosphine)ruthenium(II) [15]. The catalyst facilitates transfer dehydrogenation of amines to imines using either manganese dioxide or oxygen as terminal oxidants [15]. This transformation enables the preparation of valuable products including aldimines, ketimines, and non-benzylic anilines through aerobic oxidation [15].

Experimental findings demonstrate that dichlorotetrakis(triphenylphosphine)ruthenium(II) catalyzes amine oxidation with remarkable efficiency, achieving high yields and selectivities under mild conditions [15]. The aerobic oxidation process has been shown to be compatible with organocatalytic processes, enabling the synthesis of amines with high yields and enantiomeric excesses [15].

Cross-Coupling Reactions via Carbon-Hydrogen Activation Mechanisms

Dichlorotetrakis(triphenylphosphine)ruthenium(II) demonstrates significant catalytic activity in cross-coupling reactions proceeding through carbon-hydrogen activation mechanisms [1] [24]. The complex serves as an effective catalyst for carbon-carbon bond formation through activation of normally inert carbon-hydrogen bonds [1].

Research has established that dichlorotetrakis(triphenylphosphine)ruthenium(II) catalyzes carbon-carbon bond formation from cross-coupling of alcohols through carbon-hydrogen activation in the presence of Lewis acids [1]. The mechanism involves initial carbon-hydrogen bond activation followed by subsequent cross-coupling with appropriate coupling partners [1].

Mechanistic studies on ruthenium-catalyzed direct arylations reveal that the process proceeds through reversible carbon-hydrogen bond activation followed by rate-limiting oxidative addition with aryl halides [24]. The catalytic cycle involves initial carbon-hydrogen metalation, aryl halide oxidative addition, and reductive elimination to form the coupled product [24].

Cross-Coupling Reaction Performance Data

Substrate TypeCoupling PartnerReaction Time (h)Yield (%)RegioselectivityTemperature (°C)
Aryl compoundsAryl Chlorides12-2475-90>95%140-165
AlkenesAryl Bromides8-1680-95>90%120-150
HeteroarenesAryl Iodides6-1285-98>95%100-130

The versatility of dichlorotetrakis(triphenylphosphine)ruthenium(II) in carbon-hydrogen activation extends to various substrate classes [21] [22]. Studies have demonstrated its effectiveness in promoting carbon-carbon bond formation through unprecedented ruthenium complex-promoted activation of benzylic positions in radical processes [21]. The methodology achieves acceptable yields considering the challenging nature of the carbon-carbon bond formation in these radical processes [21].

Experimental investigations have revealed that dichlorotetrakis(triphenylphosphine)ruthenium(II) catalyzes the synthesis of various heterocyclic compounds through carbon-hydrogen activation mechanisms [22]. The catalyst demonstrates exceptional efficiency in forming beta-lactams, gamma-lactams, and delta-lactams from appropriate precursors under microwave activation [22]. The reactions proceed with good yields and excellent diastereoselectivity, highlighting the synthetic utility of this transformation [22].

The mechanistic pathway for carbon-hydrogen activation involves initial substrate coordination, carbon-hydrogen bond cleavage through oxidative addition or sigma-bond metathesis, followed by functionalization through various coupling processes [23]. Detailed studies have identified key intermediate species, including ruthenium vinyl and ruthenium carbene complexes, which play crucial roles in the overall transformation [23].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Dichlorotris(triphenylphosphine)ruthenium(II)

Dates

Modify: 2023-08-15

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